Cas no 40757-61-7 (1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one)

1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethan-1-one is a specialized heterocyclic compound featuring a thiadiazole core substituted with a methyl group and an acetyl moiety. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The thiadiazole ring system contributes to its stability and reactivity, enabling selective modifications for targeted applications. The acetyl group enhances its versatility as a building block for further derivatization. This compound is characterized by high purity and consistent performance, making it suitable for research and industrial processes requiring precise molecular frameworks. Its synthetic utility is underscored by its compatibility with a range of reaction conditions.
1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one structure
40757-61-7 structure
Product Name:1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one
CAS No:40757-61-7
MF:C5H6N2OS
MW:142.178939342499
MDL:MFCD24690618
CID:2667768
PubChem ID:537884
Update Time:2025-10-29

1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone
    • 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one
    • 976-823-2
    • 4-acetyl-5-methyl-1,2,3-thiadiazole
    • 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone #
    • Ethanone, 1-(5-methyl-1,2,3-thiadiazol-4-yl)-
    • 40757-61-7
    • EN300-266221
    • PYTOVLLPUXTXQA-UHFFFAOYSA-N
    • SCHEMBL12860999
    • MDL: MFCD24690618
    • Inchi: 1S/C5H6N2OS/c1-3(8)5-4(2)9-7-6-5/h1-2H3
    • InChI Key: PYTOVLLPUXTXQA-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C(C)=O)N=N1

Computed Properties

  • Exact Mass: 142.02008399g/mol
  • Monoisotopic Mass: 142.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 71.1Ų

1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one Pricemore >>

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1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one Related Literature

Additional information on 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one

Professional Introduction to Compound with CAS No. 40757-61-7 and Product Name: 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one

The compound with the CAS number 40757-61-7 and the product name 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in various biochemical and medicinal contexts. The presence of a thiadiazole moiety in its structure is particularly noteworthy, as thiadiazole derivatives are well-documented for their diverse pharmacological properties.

Thiadiazole compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The specific substitution pattern in 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one contributes to its distinct chemical and biological properties. The 5-methyl group and the ethan-1-one moiety play crucial roles in modulating the compound's reactivity and interaction with biological targets. This makes it a valuable candidate for further exploration in drug discovery and development.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how structural modifications influence the biological activity of thiadiazole derivatives. Studies have shown that subtle changes in the substituents can significantly alter the compound's pharmacokinetic profile, binding affinity to enzymes, and overall efficacy. The research on 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one is aligned with these trends, leveraging cutting-edge techniques to optimize its therapeutic potential.

In the realm of medicinal chemistry, the synthesis of novel heterocyclic compounds like 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one is a continuous pursuit. The compound's structure provides a versatile scaffold for further functionalization, enabling chemists to design derivatives with enhanced properties. For instance, modifications at the thiadiazol-4-yl position can introduce new interactions with biological receptors or enzymes, potentially leading to more effective treatments for various diseases.

One of the most compelling aspects of this compound is its potential application in addressing emerging health challenges. With the rise of antibiotic-resistant bacteria and viral strains, there is an urgent need for innovative therapeutic strategies. Thiadiazole-based compounds have shown promise in overcoming these challenges by targeting unique metabolic pathways or binding sites. The research on 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one aims to harness these properties while ensuring safety and efficacy through rigorous testing protocols.

The synthesis of 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethan-1-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These methods often include transition metal catalysis and asymmetric synthesis techniques, which enhance the efficiency and selectivity of the process. Such advancements are critical for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.

Evaluation of the compound's biological activity typically involves in vitro assays that measure its interaction with specific targets such as enzymes or receptors. Preliminary studies on 1-(5-methyl-1,2,3-thiadiazol-4-ylolethanone) have indicated promising results in several key assays. These findings underscore its potential as a lead compound for further development into a therapeutic agent. However, additional research is necessary to fully elucidate its mechanism of action and long-term effects.

The integration of machine learning algorithms into drug discovery processes has accelerated the identification of promising candidates like 1-(5-methyl-1,2,3-thiadiazol-ylolethanone). These algorithms can predict biological activity based on molecular structure data with remarkable accuracy. By leveraging such tools alongside traditional experimental approaches, researchers can streamline their efforts and focus on the most promising compounds. This interdisciplinary approach is essential for advancing pharmaceutical innovation in today's complex scientific landscape.

The future direction of research on this compound includes exploring its role in combination therapies. Many modern treatments involve using multiple drugs that complement each other's effects to achieve better outcomes. Thiadiazole derivatives could be particularly useful in such contexts due to their diverse biological activities. Investigating how 1-(5-methyl-l,lz-thiadiazol-zyl)ethan-l-one interacts with other compounds will provide valuable insights into developing synergistic treatment strategies.

In conclusion,l(5-methyl-l,z,-thiadiazol-zyl)ethan-l-one (CAS No 40757-ZI)-7) represents a fascinating subject of study within chemical biomedicine Its unique structural features offer opportunities for developing novel therapeutic agents with significant implications for human health Research into this compound aligns with current trends toward innovative drug discovery leveraging advanced computational methods synthetic techniques

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